Source: Neoastilbin is primarily isolated from plants, particularly those belonging to the genus Smilax. Notable sources include the rhizome of Smilax glabra, a plant used in traditional Chinese medicine [, , , , ]. Other plant sources include Heteropterys aphrodisiaca [], Sarcandra glabra [, ], Drimys brasiliensis [], Bafodeya benna [], Bauhinia aurea [], Engelhardtia chrysolepis [], Weinmannia trichosperma [], Inga stipularis [], and Macrolobium acaciifolium [].
Antioxidant Activity: Neoastilbin acts as an antioxidant by scavenging free radicals, inhibiting lipid peroxidation, and chelating metal ions [, ]. This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity: Neoastilbin exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α [, ]. It also inhibits the activation of NF-κB, a key transcription factor involved in inflammation [, ].
Hepatoprotective Activity: Neoastilbin protects the liver from damage induced by toxins or injury. It reduces oxidative stress, inhibits inflammation, and promotes cell survival in liver cells [].
Solubility: Neoastilbin exhibits limited solubility in water, with a reported solubility of 217.16 μg/mL []. It is more soluble in organic solvents like methanol and ethanol.
Log P: The oil-water distribution coefficient (log P) of neoastilbin in simulated gastric fluid (SGF) is 1.39, and in SIF, it is 0.98 []. These values indicate its moderate lipophilicity.
Food and Beverage Industry: Neoastilbin is a natural sweetener found in plants like Engelhardtia chrysolepis, suggesting its potential as a natural sweetener in food and beverages [].
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